molecular formula C16H11Cl2N5O4S B3672310 N-(2,4-dichlorophenyl)-N'-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea

N-(2,4-dichlorophenyl)-N'-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea

Cat. No.: B3672310
M. Wt: 440.3 g/mol
InChI Key: KMIQOMCOZHBZDH-UHFFFAOYSA-N
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Description

The compound “N-(2,4-dichlorophenyl)-N’-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea” is a complex organic molecule. It contains a urea group (NH-CO-NH), a thiadiazole ring (a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms), and several aromatic rings (rings of carbon atoms with alternating single and double bonds), which are substituted with different functional groups including nitro (-NO2), chloro (-Cl), and methoxy (-OCH3) groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. These groups would likely influence the overall shape and properties of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like nitro and urea could increase its solubility in polar solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .

Scientific Research Applications

Plant Growth Regulation

The synthesis of derivatives of N-(2,4-dichlorophenyl)-N'-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea has led to compounds with significant activity as plant growth regulators. This application is important in agricultural science for optimizing plant growth and productivity (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).

Anti-tumor Metastasis

Research indicates that derivatives of this compound have shown promising results in inhibiting tumor metastasis. This is particularly evident in the context of Lewis-lung-carcinoma models, demonstrating the potential for therapeutic applications in cancer treatment (Zou Xia, 2011).

Anticancer Activity

Several derivatives of this compound have been synthesized and shown promising anticancer activities. This highlights the compound's potential in developing new therapeutic agents for cancer treatment (S. Ling, Zhou Xin, Jin-Qing Zhong, & Fang Jian‐xin, 2008).

Fungicidal Activities

Derivatives of this compound exhibit excellent fungicidal activities against various pathogens like Rhizoctonia solani and Botrytis cinerea. This suggests its potential use in agricultural fungicides to protect crops from fungal diseases (Xinjian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).

Cytokinin Activity

The compound and its derivatives have shown promising cytokinin activity. Cytokinins are plant hormones that play a crucial role in cell division and differentiation in plants. This property makes the compound valuable in plant biotechnology and agricultural applications (Xinjian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2007).

Mechanism of Action

Target of Action

The compound, also known as Nitrofen, is an herbicide of the diphenyl ether class . It primarily targets the protoporphyrinogen oxidase enzyme . This enzyme plays a crucial role in the biosynthesis of chlorophyll, heme, and other tetrapyrroles in plants.

Mode of Action

Nitrofen inhibits the protoporphyrinogen oxidase enzyme, disrupting the noncyclic electron transport . This inhibition prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, a critical step in the biosynthesis of chlorophyll. As a result, the plant cannot produce chlorophyll, which is essential for photosynthesis.

Biochemical Pathways

The inhibition of the protoporphyrinogen oxidase enzyme disrupts the porphyrin biosynthesis pathway . This disruption leads to a deficiency in chlorophyll and heme, affecting the plant’s ability to perform photosynthesis and produce energy. The downstream effects include stunted growth, yellowing of leaves (chlorosis), and eventually, plant death.

Pharmacokinetics

Nitrofen is a crystalline solid with a molecular weight of 284.09 g/mol .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Nitrofen. For example, its low water solubility suggests that it may be less effective in wet conditions or in plants with high water content . Additionally, Nitrofen’s efficacy may be influenced by soil type, temperature, and the presence of other chemicals in the environment.

Future Directions

The future directions for research on this compound would depend on its intended use. If it shows promising activity as a drug, future research could focus on improving its potency, selectivity, and safety profile. If it’s a useful reagent in chemical synthesis, future research could focus on finding new reactions it can catalyze or new ways to synthesize it .

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-[5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N5O4S/c17-9-1-6-13(12(18)7-9)19-15(24)20-16-22-21-14(28-16)8-27-11-4-2-10(3-5-11)23(25)26/h1-7H,8H2,(H2,19,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIQOMCOZHBZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,4-dichlorophenyl)-N'-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea
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N-(2,4-dichlorophenyl)-N'-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea
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N-(2,4-dichlorophenyl)-N'-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea
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N-(2,4-dichlorophenyl)-N'-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea
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N-(2,4-dichlorophenyl)-N'-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea
Reactant of Route 6
N-(2,4-dichlorophenyl)-N'-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea

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